1-Phenyl-1H-imidazo[4,5-c]pyridine
Overview
Description
1-Phenyl-1H-imidazo[4,5-c]pyridine is a chemical compound with the molecular weight of 195.22 . It is known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
Synthesis Analysis
The synthesis of imidazo[4,5-c]pyridines has been achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . A photocatalytic approach for the synthesis of imidazo[4,5-b]pyridines has also been developed .Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazole ring fused with a pyridine moiety . The presence of hydrogen bond is confirmed by appearance in the IR spectra of a very broad and strong contour in the 2000–3100 cm−1 range .Chemical Reactions Analysis
Imidazo[4,5-c]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 105-106°C .Scientific Research Applications
Luminescent Materials
1-Phenyl-1H-imidazo[4,5-c]pyridine derivatives have been studied for their potential in creating luminescent materials. For instance, research conducted by Volpi et al. (2017) demonstrated the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant Stokes' shifts and tunable quantum yields, showcasing their application in the development of low-cost luminescent materials (Volpi et al., 2017).
Fluorescent pH Probes
Imidazo[1,5-a]pyridine-based compounds have also been utilized as fluorescent pH probes for acidic conditions, as evidenced by the work of Zhang et al. (2015). These compounds offer fast response times, high selectivity and sensitivity, and good reversibility, making them suitable for monitoring pH in various settings (Zhang et al., 2015).
Antimicrobial Evaluation
Research on imidazo[1,2-a]pyridine scaffolds has revealed their potential in antimicrobial applications. Kumar et al. (2017) developed novel organoselenium derivatives of imidazo[1,2-a]pyridine, which showed promising antimicrobial effects. This study emphasizes the scaffold's versatility in generating compounds for combating microbial resistance (Kumar et al., 2017).
Chemical Sensors
Imidazo[1,5-a]pyridine derivatives have been investigated for their application in chemical sensing. Hutt et al. (2012) described the synthesis of imidazo[1,5-a]pyridinium ions that act as pH sensors with dual emission pathways, showcasing the adaptability of this scaffold in the development of advanced chemical sensors (Hutt et al., 2012).
Electron Transport Materials
Wang et al. (2015) explored the use of pyridine-containing phenanthroimidazole derivatives as electron transport materials (ETMs) for OLEDs. Their findings demonstrate how structural modifications can optimize the trade-offs between electron mobility and energy levels, leading to enhanced performance in electronic devices (Wang et al., 2015).
Membrane Probes
Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and evaluated for their suitability as membrane probes. Renno et al. (2022) highlighted these compounds' solvatochromic behavior and successful intercalation into lipid bilayers, indicating their potential for studying membrane dynamics (Renno et al., 2022).
Mechanism of Action
Target of Action
For instance, some imidazopyridines are known to modulate GABA A receptors .
Mode of Action
Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cells . They can act as positive allosteric modulators of GABA A receptors, enhancing the effect of the neurotransmitter GABA .
Biochemical Pathways
Imidazopyridines can influence various biochemical pathways. For instance, some imidazopyridines have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to the transcription of genes involved in immune and inflammatory responses.
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazopyridines, can improve selectivity, pharmacokinetics, and metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazopyridines have been found to exhibit various biological activities, including anti-cancer, anti-viral, anti-inflammatory, sedative hypnotic, anti-diabetic, and anti-hypertensive properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-phenylimidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOGPLXHZSSJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416162 | |
Record name | 1-phenylimidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61532-35-2 | |
Record name | 1-phenylimidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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